![molecular formula C16H19F2NO2 B12632043 1,1-Dimethylethyl 2,2-difluoro-2',3'-dihydrospiro[cyclopropane-1,4'(1'H)-quinoline]-1'-carboxylate CAS No. 1000689-14-4](/img/structure/B12632043.png)
1,1-Dimethylethyl 2,2-difluoro-2',3'-dihydrospiro[cyclopropane-1,4'(1'H)-quinoline]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate is a complex organic compound with a unique spiro structure
Vorbereitungsmethoden
The synthesis of 1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the cyclopropane ring and the carboxylate group. Reaction conditions may include the use of strong bases, such as sodium hydride, and various solvents like dichloromethane or tetrahydrofuran. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate can be compared with other similar compounds, such as:
Difluoro (4-(1,1-dimethylethyl)-2-{1-[4-(1,1-dimethylethyl)-3,5-dimethyl-2H-pyrrol-2-ylidene-N]ethyl}-3,5-dimethyl-1H-pyrrol-2-ylidene-N]ethyl}-3,5-dimethyl-1H-pyrrolato-N)boron: This compound is used as a laser dye and has applications in bio-labeling and light sensing.
(Ir [dF (CF3)ppy] 2 (dtbpy))PF 6: This cyclometalated iridium (III) complex is used in visible-light mediated photocatalytic organic transformations.
The uniqueness of 1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate lies in its spiro structure and the presence of both fluorine and cyclopropane groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
1000689-14-4 |
|---|---|
Molekularformel |
C16H19F2NO2 |
Molekulargewicht |
295.32 g/mol |
IUPAC-Name |
tert-butyl 1',1'-difluorospiro[2,3-dihydroquinoline-4,2'-cyclopropane]-1-carboxylate |
InChI |
InChI=1S/C16H19F2NO2/c1-14(2,3)21-13(20)19-9-8-15(10-16(15,17)18)11-6-4-5-7-12(11)19/h4-7H,8-10H2,1-3H3 |
InChI-Schlüssel |
JCAJGQRZPJCBRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2(F)F)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Oxopropyl)amino]propane-1-sulfonic acid](/img/structure/B12631965.png)
![8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde](/img/structure/B12631984.png)
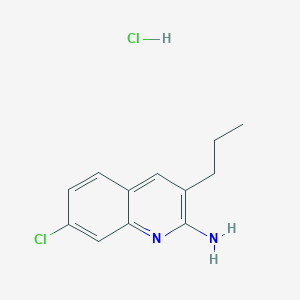
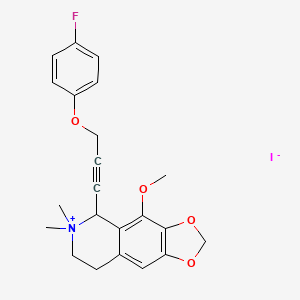
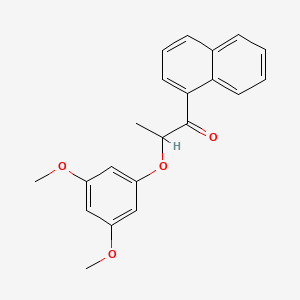
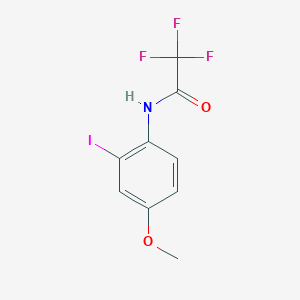
![methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B12632006.png)

![2-Bromo-3-[dibromo(fluoro)methyl]hexane](/img/structure/B12632015.png)
![Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]-](/img/structure/B12632025.png)
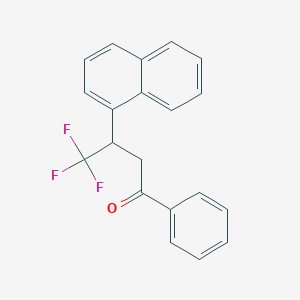
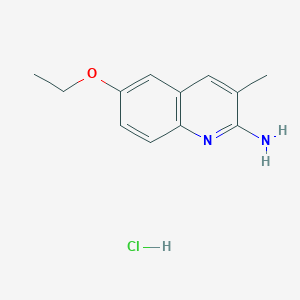
![3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B12632047.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B12632053.png)
